molecular formula C27H40O6 B114318 1-O-Dodecanoylpanal CAS No. 154381-71-2

1-O-Dodecanoylpanal

Cat. No.: B114318
CAS No.: 154381-71-2
M. Wt: 460.6 g/mol
InChI Key: QOCSUDZAEHIAAQ-JTASUKCGSA-N
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Description

1-O-Dodecanoylpanal (C₁₂H₂₄O₂) is a fatty acid ester derivative of panal, identified as a colorless viscous liquid with absorption spectra resembling panal (Fig. 9.6 in cited literature) . It was isolated from P. stipticus and characterized via NMR and mass spectrometry, confirming its structure as a 12-carbon acyl chain (dodecanoyl) esterified to the hydroxyl group of panal . This compound, also referred to as PS-B in Shimomura’s studies, is part of a series of acylpanal derivatives, including 1-O-decanoylpanal (PS-A, C₁₀H₂₀O₂) and 1-O-tetradecanoylpanal (C₁₄H₂₈O₂), which differ in acyl chain length . Its primary research applications relate to bioluminescence studies, though broader industrial uses remain underexplored.

Properties

CAS No.

154381-71-2

Molecular Formula

C27H40O6

Molecular Weight

460.6 g/mol

IUPAC Name

(4S,4aR,5S,8R,8aS)-4-dodecanoyloxy-5-methyl-7-oxo-8-(3-oxoprop-1-en-2-yl)-4,4a,5,6,8,8a-hexahydro-3H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C27H40O6/c1-4-5-6-7-8-9-10-11-12-13-24(30)33-23-16-20(27(31)32)15-21-25(19(3)17-28)22(29)14-18(2)26(21)23/h15,17-18,21,23,25-26H,3-14,16H2,1-2H3,(H,31,32)/t18-,21+,23-,25-,26+/m0/s1

InChI Key

QOCSUDZAEHIAAQ-JTASUKCGSA-N

SMILES

CCCCCCCCCCCC(=O)OC1CC(=CC2C1C(CC(=O)C2C(=C)C=O)C)C(=O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H]1CC(=C[C@H]2[C@H]1[C@H](CC(=O)[C@H]2C(=C)C=O)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OC1CC(=CC2C1C(CC(=O)C2C(=C)C=O)C)C(=O)O

Synonyms

1-O-dodecanoylpanal
PS-B lucif

Origin of Product

United States

Comparison with Similar Compounds

Research Findings :

  • Chain length correlates with viscosity and solubility. Longer chains (e.g., C14) reduce aqueous solubility but improve compatibility with lipid-rich environments .
  • Shimomura et al. (1993b) noted that this compound’s absorption spectrum closely mirrors panal, suggesting structural conservation of the chromophore moiety .

Comparison with Fatty Alcohols

Fatty alcohols like 1-Dodecanol (lauryl alcohol, C₁₂H₂₆O) share a 12-carbon backbone but lack the esterified panal group:

Compound Functional Group Molecular Formula Molecular Weight (g/mol) Applications
1-Dodecanol Primary alcohol C₁₂H₂₆O 186.34 Surfactants, cosmetics, pharmaceuticals
This compound Ester (panal-derived) C₁₂H₂₄O₂ 200.32 Niche biochemical research (e.g., luminescence studies)

Key Differences :

  • Reactivity: this compound’s ester group renders it susceptible to hydrolysis under acidic/alkaline conditions, unlike 1-Dodecanol, which is more stable .
  • Solubility: 1-Dodecanol is sparingly soluble in water (0.04 g/L at 20°C), while this compound’s solubility remains unquantified but likely lower due to the bulky panal moiety .

Branched-Chain Analogs: 2-Octyldodecanol

Branched-chain alcohols like 2-Octyldodecanol (C₂₀H₄₂O) differ significantly in structure and applications:

Property 2-Octyldodecanol This compound
Molecular Formula C₂₀H₄₂O C₁₂H₂₄O₂
Molar Mass 298.6 g/mol 200.32 g/mol
Structure Branched 20-carbon alcohol Linear 12-carbon ester
Applications Emollients, lubricants Biochemical research
Safety Profile Non-hazardous; no CLP classification Data lacking; inferred stable

Functional Contrast :

  • Branched chains reduce crystallinity, enhancing 2-Octyldodecanol’s utility in cosmetics as a lightweight emollient .
  • This compound’s linear structure and ester group may confer specificity in enzyme-binding interactions, though this remains untested .

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